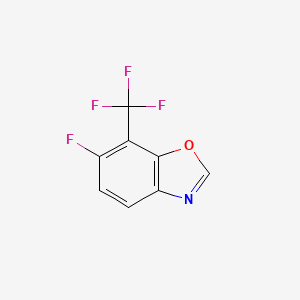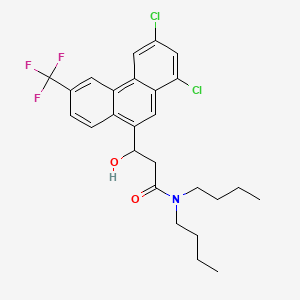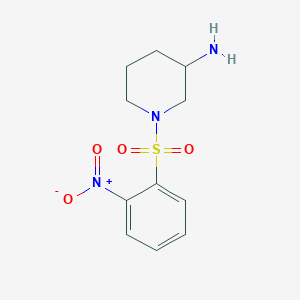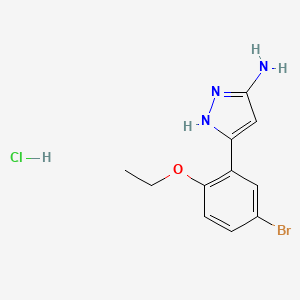![molecular formula C17H17NO2 B12854000 4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12854000.png)
4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde is a chemical compound characterized by the presence of a morpholine ring attached to a biphenyl structure with an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde typically involves the reaction of 4-bromobenzaldehyde with morpholine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst, such as palladium acetate, and a base like potassium carbonate. The reaction mixture is heated to facilitate the coupling of the morpholine ring with the biphenyl structure, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions: 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the morpholine ring under basic conditions.
Major Products Formed:
Oxidation: 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It is used in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties
作用機序
The mechanism of action of 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, modulating their activity. For instance, it can act as a lysosomal pH modulator by facilitating the transmembrane transport of chloride anions, thereby disrupting lysosomal pH homeostasis . This mechanism is particularly relevant in the context of developing therapeutic agents for lysosome-involved diseases.
類似化合物との比較
- 4-(4-Morpholinyl)aniline
- 4-(4-Morpholinyl)phenylamine
- 4-(4-Morpholinyl)benzonitrile
Comparison: 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both the morpholine ring and the biphenyl structure with an aldehyde group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, while 4-(4-Morpholinyl)aniline is primarily used in the preparation of CNS active agents, 4’-(4-Morpholinyl)[1,1’-biphenyl]-3-carbaldehyde’s aldehyde group allows for additional functionalization and diverse applications .
特性
分子式 |
C17H17NO2 |
|---|---|
分子量 |
267.32 g/mol |
IUPAC名 |
3-(4-morpholin-4-ylphenyl)benzaldehyde |
InChI |
InChI=1S/C17H17NO2/c19-13-14-2-1-3-16(12-14)15-4-6-17(7-5-15)18-8-10-20-11-9-18/h1-7,12-13H,8-11H2 |
InChIキー |
ZMZPOIZSHZMPGV-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=CC=C(C=C2)C3=CC=CC(=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2-Phenylquinolin-4-yl)carbonyl]piperidin-2-one](/img/structure/B12853919.png)




![2-(Bromomethyl)-7-methylbenzo[d]oxazole](/img/structure/B12853946.png)

![3-(2-fluorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12853979.png)

![N-Cyclopropyl-1-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B12853982.png)

![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B12853987.png)


